

Comparative NMR Analysis of 3-methyl-1H-pyrazole-4-carbaldehyde and its Isomers

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Compound of Interest

Compound Name: 3-methyl-1H-pyrazole-4-carbaldehyde

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A detailed spectroscopic comparison of **3-methyl-1H-pyrazole-4-carbaldehyde** with its structural isomer, 5-methyl-1H-pyrazole-4-carbaldehyde, and the parent compound, 1H-pyrazole-4-carbaldehyde, provides valuable insights for researchers and professionals in drug development. This guide presents a comprehensive analysis of their ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. Precise characterization using spectroscopic methods like NMR is crucial for distinguishing between isomers and understanding their electronic properties, which can significantly influence their pharmacological profiles. This guide offers a side-by-side comparison of the NMR data for **3-methyl-1H-pyrazole-4-carbaldehyde**, its 5-methyl isomer, and the unsubstituted 1H-pyrazole-4-carbaldehyde.

Experimental Protocols

A standardized protocol was utilized for the acquisition of all NMR spectra to ensure data comparability.

Sample Preparation:

- Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).

- The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: Bruker Avance 400 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.089 s
- Spectral Width: 8255 Hz

¹³C NMR Spectroscopy:

- Spectrometer: Bruker Avance 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.31 s
- Spectral Width: 23810 Hz

NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectral data for the three pyrazole carbaldehyde derivatives.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Compound	δ (ppm)	Multiplicity	Assignment
3-methyl-1H-pyrazole-4-carbaldehyde	9.96	s	CHO
	7.39	s	H5
	2.41	s	CH_3
5-methyl-1H-pyrazole-4-carbaldehyde	Data not available in searched literature	-	-
1H-pyrazole-4-carbaldehyde	9.89	s	CHO
	8.13	s	H3/H5

Table 2: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Compound	δ (ppm)	Assignment
3-methyl-1H-pyrazole-4-carbaldehyde	192.6	CHO
138.9	C3	
136.5	C5	
135.3	C4	
21.2	CH ₃	
5-methyl-1H-pyrazole-4-carbaldehyde	Data not available in searched literature	-
1H-pyrazole-4-carbaldehyde	185.5	CHO
142.1	C3/C5	
120.0	C4	

Note: Specific assignments for all aromatic carbons of **3-methyl-1H-pyrazole-4-carbaldehyde** were not explicitly provided in the referenced literature.

Analysis and Interpretation

The presence of the electron-withdrawing aldehyde group significantly influences the chemical shifts of the pyrazole ring protons and carbons. In **3-methyl-1H-pyrazole-4-carbaldehyde**, the methyl group at the C3 position introduces an electron-donating effect, which is reflected in the chemical shifts compared to the unsubstituted analog.

The aldehyde proton in **3-methyl-1H-pyrazole-4-carbaldehyde** appears at 9.96 ppm, slightly downfield compared to 1H-pyrazole-4-carbaldehyde (9.89 ppm). This can be attributed to the combined electronic effects of the pyrazole ring and the methyl substituent. The pyrazole proton (H5) in the 3-methyl derivative is observed at 7.39 ppm.

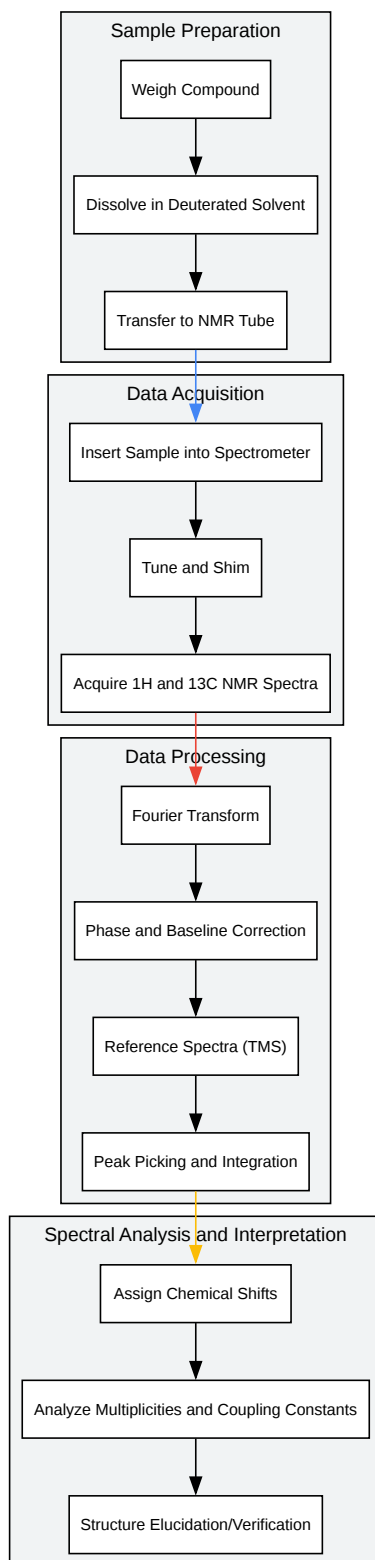
In the ¹³C NMR spectrum of **3-methyl-1H-pyrazole-4-carbaldehyde**, the aldehyde carbon resonates at 192.6 ppm. The upfield shift of the methyl carbon at 21.2 ppm is characteristic of a methyl group attached to an aromatic ring.

A lack of available experimental data for 5-methyl-1H-pyrazole-4-carbaldehyde prevents a direct comparison. However, it is anticipated that the position of the methyl group at C5 would lead to distinct differences in the chemical shifts of the pyrazole ring protons and carbons due to altered electronic and steric environments.

Workflow for NMR Analysis

The logical workflow for performing an NMR analysis of a novel compound is depicted in the following diagram.

General Workflow for NMR Analysis



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Caption: General workflow for NMR analysis.

This guide provides a foundational comparison of the NMR spectra of **3-methyl-1H-pyrazole-4-carbaldehyde** and related compounds. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these important heterocyclic scaffolds. Further investigation is warranted to obtain and analyze the NMR data for 5-methyl-1H-pyrazole-4-carbaldehyde to complete this comparative study.

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